molecular formula C8H14Cl2N4O B3249932 2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride CAS No. 1989672-65-2

2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

Cat. No. B3249932
CAS RN: 1989672-65-2
M. Wt: 253.13
InChI Key: CNCPBGZPCUAILI-UHFFFAOYSA-N
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Description

The compound “2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse . For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 253.13 .

Mechanism of Action

2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride acts as a non-competitive inhibitor of PTPs by binding to the catalytic site of the enzyme. The binding of this compound to PTPs results in the inhibition of the enzyme activity, leading to the modulation of various cellular processes. This compound has been shown to selectively inhibit PTPs without affecting other phosphatases, making it a promising drug candidate for several diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of diabetes and obesity, this compound has been shown to reduce blood glucose levels and body weight by enhancing insulin sensitivity and glucose uptake in peripheral tissues. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis by modulating various signaling pathways. In immune cells, this compound has been shown to enhance T cell activation and cytokine production, leading to the modulation of immune responses.

Advantages and Limitations for Lab Experiments

2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride has several advantages for lab experiments, including its high potency and selectivity against PTPs, its well-defined mechanism of action, and its availability in pure form. However, this compound has some limitations, including its poor solubility in water and its instability in aqueous solutions. This compound also requires careful handling and storage to maintain its stability and purity.

Future Directions

2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride research has several future directions, including the identification of new PTP targets for this compound, the optimization of the synthesis method and chemical structure of this compound for better potency and selectivity, and the development of this compound-based therapeutics for various diseases. This compound research can also benefit from the development of new analytical techniques to study the interaction of this compound with PTPs and the elucidation of the downstream signaling pathways affected by this compound. Overall, this compound research has the potential to lead to the development of new drugs for several diseases and to advance our understanding of the role of PTPs in cellular processes.

Scientific Research Applications

2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride has been extensively studied for its potential therapeutic applications. Several research groups have reported the inhibitory activity of this compound against various PTPs, including PTP1B, SHP2, and TCPTP. PTP1B is a validated drug target for type 2 diabetes and obesity, and this compound has shown promising results in reducing blood glucose levels and body weight in preclinical studies. SHP2 is a critical signaling molecule in cancer cells, and this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. TCPTP is involved in the regulation of immune responses, and this compound has been shown to enhance T cell activation and cytokine production.

Safety and Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-amino-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.2ClH/c9-8-11-6(3-7(13)12-8)5-1-2-10-4-5;;/h3,5,10H,1-2,4H2,(H3,9,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCPBGZPCUAILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=O)NC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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